3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine hydrochloride
CAS No.: 1049715-83-4
Cat. No.: VC3911145
Molecular Formula: C13H17Cl2N3
Molecular Weight: 286.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049715-83-4 |
|---|---|
| Molecular Formula | C13H17Cl2N3 |
| Molecular Weight | 286.2 g/mol |
| IUPAC Name | 5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H16ClN3.ClH/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10;/h4-8H,15H2,1-3H3;1H |
| Standard InChI Key | CFQIKAYKESYZBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl.Cl |
| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl.Cl |
Introduction
3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine hydrochloride is a derivative of pyrazole, a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agricultural chemistry, and material science. The compound's unique structure, featuring a tert-butyl group and a 3-chlorophenyl moiety, contributes to its potential as a therapeutic agent and intermediate in various chemical syntheses.
Pharmaceutical Development
3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine is explored for its potential therapeutic effects, particularly in developing drugs that target specific diseases. Its unique chemical structure makes it a candidate for anti-inflammatory and other medicinal applications .
Agricultural Chemistry
This compound serves as a key intermediate in synthesizing novel agrochemicals, enhancing crop protection against pests and diseases .
Material Science
It is used in formulating advanced materials, contributing to the development of high-performance polymers and coatings with improved durability .
Biochemical Research
The compound plays a role in biochemical assays, aiding researchers in understanding enzyme interactions and cellular processes, which is crucial for drug discovery .
Environmental Science
It is studied for its effects on ecological systems, providing insights into the environmental impact of synthetic compounds and helping in the design of greener alternatives .
Safety and Regulations
-
Hazard Statements: While specific hazard statements for this compound are not detailed, related compounds often carry warnings such as "Danger" with precautionary statements like P264-P270-P301+P310+P330-P405-P501 .
-
Storage and Disposal: Proper storage and disposal procedures are essential to minimize environmental impact and ensure safety.
Data Table: Comparison of Related Pyrazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|---|
| 3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine | 895042-70-3 | C13H16ClN3 | 249.74 g/mol | Pharmaceutical, Agricultural, Material Science |
| 3-(tert-Butyl)-1-(2-chlorophenyl)-1H-pyrazol-5-amine | 956397-18-5 | C13H16ClN3 | 249.74 g/mol | Similar to above |
| 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine | 476637-06-6 | C13H16FN3 | 233.29 g/mol | Pharmaceutical, Material Science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume